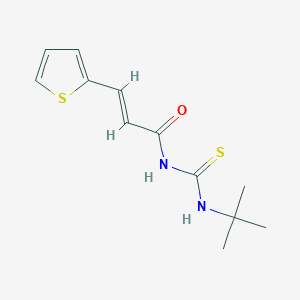![molecular formula C20H18Cl2N4O5 B14878482 N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(4-chloro-3-methylphenoxy)acetamide]](/img/structure/B14878482.png)
N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(4-chloro-3-methylphenoxy)acetamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(1,2,5-oxadiazole-3,4-diyl)bis(2-(4-chloro-3-methylphenoxy)acetamide) is a complex organic compound characterized by the presence of an oxadiazole ring and two acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,2,5-oxadiazole-3,4-diyl)bis(2-(4-chloro-3-methylphenoxy)acetamide) typically involves the reaction of 1,2,5-oxadiazole derivatives with 4-chloro-3-methylphenoxyacetic acid. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the acetamide groups .
Industrial Production Methods
it is likely that large-scale synthesis would involve similar reaction conditions with optimization for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N,N’-(1,2,5-oxadiazole-3,4-diyl)bis(2-(4-chloro-3-methylphenoxy)acetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized oxadiazole compounds .
Scientific Research Applications
N,N’-(1,2,5-oxadiazole-3,4-diyl)bis(2-(4-chloro-3-methylphenoxy)acetamide) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N,N’-(1,2,5-oxadiazole-3,4-diyl)bis(2-(4-chloro-3-methylphenoxy)acetamide) involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound’s effects are mediated through the modulation of these molecular targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
N,N’-(1,2,5-oxadiazole-3,4-diyl)bis(2-chloroacetamide): Similar in structure but lacks the phenoxy groups.
3,3’-bi(1,2,4-oxadiazole)-5,5’-diylbis(methylene)dinitrate: Contains a similar oxadiazole core but with different substituents.
4,4’-(1,3,4-oxadiazole-2,5-diyl)dianiline: Another oxadiazole derivative with different functional groups.
Uniqueness
N,N’-(1,2,5-oxadiazole-3,4-diyl)bis(2-(4-chloro-3-methylphenoxy)acetamide) is unique due to its combination of the oxadiazole ring with phenoxy and acetamide groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C20H18Cl2N4O5 |
|---|---|
Molecular Weight |
465.3 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[4-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C20H18Cl2N4O5/c1-11-7-13(3-5-15(11)21)29-9-17(27)23-19-20(26-31-25-19)24-18(28)10-30-14-4-6-16(22)12(2)8-14/h3-8H,9-10H2,1-2H3,(H,23,25,27)(H,24,26,28) |
InChI Key |
LTUZXVBKPTUGTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=NON=C2NC(=O)COC3=CC(=C(C=C3)Cl)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




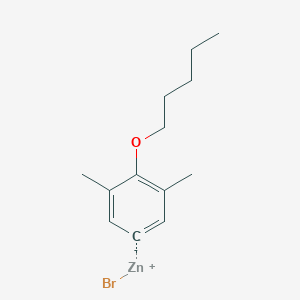
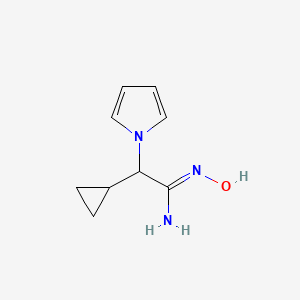




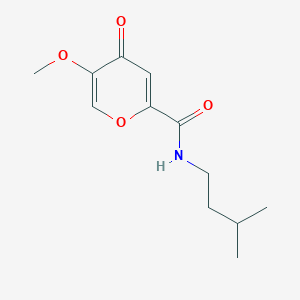
![4-Cyclopropyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one](/img/structure/B14878452.png)
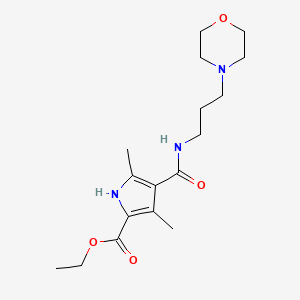
![N-(2-tert-butyl-5-oxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2,5-dichlorobenzamide](/img/structure/B14878459.png)

